molecular formula C11H11N3 B3232496 5-(6-Methylpyridin-3-yl)pyridin-2-amine CAS No. 1341686-25-6

5-(6-Methylpyridin-3-yl)pyridin-2-amine

Cat. No.: B3232496
CAS No.: 1341686-25-6
M. Wt: 185.22 g/mol
InChI Key: PHBAFJUAPZSVHE-UHFFFAOYSA-N
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Description

5-(6-Methylpyridin-3-yl)pyridin-2-amine (CAS 1341686-25-6) is a high-value heterocyclic organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol. It is typically supplied with a purity of 95% and is classified as a Heterocyclic Building Block, a class of chemicals crucial for constructing more complex molecular architectures in medicinal and organic chemistry . Pyridine-based building blocks, like this compound, are extensively utilized in pharmaceutical research and drug discovery. The pyridine scaffold is a privileged structure found in numerous approved drugs and is frequently investigated for the development of novel anticancer agents and central nervous system (CNS) therapeutics . Specifically, derivatives incorporating the 6-methylpyridin-3-yl moiety are of significant interest in neuroscience, serving as key scaffolds in the development of potent and selective probes for targets such as human neuronal nitric oxide synthase (hnNOS) and aggregated α-synuclein, a hallmark of Parkinson's disease . Furthermore, structurally similar compounds have demonstrated potent and selective inhibitory activity against cancer-associated carbonic anhydrase isoforms (hCA IX/XII), which are promising targets for anticancer therapy . Researchers value this compound for its potential to contribute to the synthesis of small molecules with improved blood-brain barrier permeability and target selectivity . This product is intended for research and development purposes only. It is not intended for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-methylpyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBAFJUAPZSVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methylpyridin-3-yl)pyridin-2-amine typically involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and various arylboronic acids . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like ethanol or water. The reaction yields the desired pyridine derivative in moderate to good yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The compound is typically purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methylpyridin-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

5-(6-Methylpyridin-3-yl)pyridin-2-amine is being investigated for its potential as a pharmaceutical agent. Its applications include:

  • Enzyme Inhibition : The compound has shown promise in the development of enzyme inhibitors, which can play crucial roles in treating diseases by modulating biochemical pathways. For instance, it can act as a ligand that binds to specific enzymes or receptors, influencing their activity .
  • Pharmaceutical Development : Research indicates that derivatives of this compound may lead to novel drug candidates targeting various diseases, including cancer and neurological disorders .

Material Science

In material science, this compound is utilized for developing advanced materials with specific electronic properties:

  • Organic Semiconductors : The compound's electronic characteristics make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Liquid Crystals : Its structural properties allow it to be used in the formulation of liquid crystals for display technologies.

Case Study 1: Enzyme Inhibition

A study published in RSC Advances explored the use of this compound as a scaffold for designing selective enzyme inhibitors. The research demonstrated that modifications to the pyridine rings could enhance binding affinity and selectivity towards target enzymes involved in cancer metabolism. The findings highlighted the compound's potential as a lead structure for drug development .

Case Study 2: Organic Electronics

Research conducted by MDPI focused on synthesizing novel derivatives of this compound to improve the performance of organic semiconductors. The study reported that specific substitutions on the pyridine moiety significantly enhanced charge mobility and stability in electronic devices. This work underscores the compound's versatility in material science applications .

Mechanism of Action

The mechanism of action of 5-(6-Methylpyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Another pyridine derivative with similar structural features.

    5-Amino-2-chloro-3-methylpyridine: A compound with a similar pyridine core but different substituents.

Uniqueness

5-(6-Methylpyridin-3-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of two pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

5-(6-Methylpyridin-3-yl)pyridin-2-amine is a heterocyclic amine with significant potential in various biological applications. This compound, characterized by its two pyridine rings and a methyl substitution, has been studied for its antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3. The structural uniqueness of this compound, particularly its substitution pattern, contributes to its distinct chemical and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways. Similar pyridine derivatives have demonstrated various modes of action:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens.
  • Anticancer Activity : Research indicates that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness can be compared to standard antibiotics, demonstrating significant inhibition zones in susceptibility tests.

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
E. faecalis40–50 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

Anticancer Activity

Research has highlighted the compound's anticancer potential, particularly against various human cancer cell lines such as HeLa and MDA-MB-231. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Effect
HeLa0.058Significant growth inhibition
A5490.035Moderate growth inhibition
MDA-MB-2310.021Strong growth inhibition

Case Studies

  • Anticancer Mechanism Study : A study evaluated the effects of this compound on the ALK5 signaling pathway in cancer cells. It was found to inhibit ALK5 phosphorylation with an IC50 value of 4.69 µM, indicating a potential role in cancer therapy targeting TGF-beta signaling pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results showed comparable efficacy to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Research Applications

The compound is not only significant for its biological activities but also serves as a versatile building block in chemical synthesis:

  • Pharmaceutical Development : It is being explored for its potential as a therapeutic agent in treating various diseases.
  • Material Science : Its unique structure allows it to be used in developing new materials and agrochemicals.

Q & A

Q. What are the common synthetic routes for 5-(6-Methylpyridin-3-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or reductive amination. For example, nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) are reduced to amines using catalytic hydrogenation or sodium borohydride . Optimizing conditions (e.g., solvent choice, catalyst loading, and temperature) improves yield and purity. For instance, using DMF or toluene under inert atmospheres enhances reaction efficiency .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) at 600 MHz in DMSO-d6 or CDCl3 is critical for resolving proton environments, particularly the pyridyl and methyl groups . LCMS-ESI confirms molecular weight (e.g., M+H peaks at 261–263 m/z), while elemental analysis validates purity .

Q. How can researchers mitigate common side reactions during synthesis?

Side reactions like over-reduction or unintended substitutions are minimized by controlling stoichiometry and reaction time. For example, using selective reducing agents (e.g., sodium triacetoxyborohydride) prevents over-reduction of nitro groups . Purification via column chromatography or recrystallization removes byproducts .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives for enhanced biological activity?

Quantitative Structure-Activity Relationship (QSAR) studies reveal that lipophilicity (Log P) and steric parameters (e.g., molar refractivity) correlate with antibacterial activity. MOE software-derived models suggest substituting the pyridyl ring with electron-withdrawing groups (e.g., -CF3) improves target binding .

Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases or neurotransmitter receptors?

The amine and pyridyl groups enable hydrogen bonding and π-π interactions with active sites. For example, TrkA kinase inhibition (as seen in KRC-108 analogs) involves competitive binding at the ATP pocket . In CNS applications, the compound may act as an allosteric modulator of neurotransmitter receptors (e.g., GABAA) .

Q. How do structural modifications (e.g., substituent placement) affect the compound’s pharmacokinetic properties?

Comparative studies show that methyl or methoxy groups at the 6-position enhance metabolic stability by reducing CYP450 oxidation. Conversely, bulkier substituents (e.g., piperazinyl) improve solubility but may reduce blood-brain barrier permeability .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Standardizing protocols (e.g., using HEK293 cells for receptor binding assays) and validating results via orthogonal methods (e.g., SPR or ITC) improve reproducibility .

Methodological Guidance

Q. What computational tools are recommended for predicting reaction pathways and intermediate stability?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and intermediate stability, particularly for cross-coupling reactions. Molecular docking (AutoDock Vina) predicts binding modes for target validation .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies degradation products. HPLC-MS monitors hydrolytic degradation (e.g., amine oxidation to nitro groups), guiding formulation strategies .

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

Pilot-scale reactions (1–10 g) using flow chemistry improve heat and mass transfer. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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